molecular formula C13H16O3 B2770056 Methyl 3-(benzyloxy)cyclobutanecarboxylate CAS No. 84182-50-3

Methyl 3-(benzyloxy)cyclobutanecarboxylate

Cat. No.: B2770056
CAS No.: 84182-50-3
M. Wt: 220.268
InChI Key: COSCRJLYEZUUMW-HAQNSBGRSA-N
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Description

Methyl 3-(benzyloxy)cyclobutanecarboxylate is an organic compound with the molecular formula C13H16O3. It is a cyclobutane derivative with a benzyloxy group attached to the third carbon and a methyl ester group attached to the carboxylate group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(benzyloxy)cyclobutanecarboxylate can be synthesized through several methods. One common method involves the reaction of cyclobutanecarboxylic acid with benzyl alcohol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The resulting benzyloxycyclobutanecarboxylic acid is then esterified with methanol in the presence of a catalyst like sulfuric acid to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(benzyloxy)cyclobutanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(benzyloxy)cyclobutanecarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(benzyloxy)cyclobutanecarboxylate depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its interactions with enzymes or receptors are studied to understand its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(phenylmethoxy)cyclobutanecarboxylate
  • 3-(Benzyloxy)cyclobutanecarboxylic acid methyl ester
  • Methyl 3-phenylmethoxycyclobutane-1-carboxylate

Uniqueness

Methyl 3-(benzyloxy)cyclobutanecarboxylate is unique due to its specific structural features, which confer distinct reactivity and properties. The presence of both the benzyloxy and methyl ester groups allows for diverse chemical transformations and applications .

Properties

IUPAC Name

methyl 3-phenylmethoxycyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-15-13(14)11-7-12(8-11)16-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSCRJLYEZUUMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30965355, DTXSID101218003
Record name Methyl 3-(benzyloxy)cyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30965355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl trans-3-(phenylmethoxy)cyclobutanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101218003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5107-93-7, 84182-50-3
Record name Methyl 3-(benzyloxy)cyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30965355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl trans-3-(phenylmethoxy)cyclobutanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101218003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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